N-Formyl 2-bromo-4-fluoroaniline
Overview
Description
N-Formyl 2-bromo-4-fluoroaniline, also known as N-(2-bromo-4-fluorophenyl)formamide, is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of aniline, where the amino group is substituted with a formyl group, and the aromatic ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl 2-bromo-4-fluoroaniline typically involves the formylation of 2-bromo-4-fluoroaniline. One common method is the Vilsmeier-Haack reaction, where 2-bromo-4-fluoroaniline reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-bromo-4-fluoroaniline in DMF.
- Add POCl3 dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may include continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Formyl 2-bromo-4-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: KMnO4 in aqueous or alkaline conditions at room temperature.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines, thiols, or ethers.
Reduction: The major product is 2-bromo-4-fluoroaniline.
Oxidation: The major product is 2-bromo-4-fluorobenzoic acid.
Scientific Research Applications
N-Formyl 2-bromo-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Formyl 2-bromo-4-fluoroaniline depends on its chemical reactivity and interactions with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can influence the compound’s electronic properties and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N-Formyl 2-bromo-4-fluoroaniline can be compared with other similar compounds, such as:
2-Bromo-4-fluoroaniline: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
N-Formyl 2-chloro-4-fluoroaniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
N-Formyl 2-bromo-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
This compound is unique due to the combination of bromine and fluorine substituents, which impart specific electronic and steric effects, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRLRQMNBJTPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.